molecular formula C9H8Cl2N2 B11811137 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole

4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole

Cat. No.: B11811137
M. Wt: 215.08 g/mol
InChI Key: LAHOFKUQAVHSGX-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole is a chemical compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the halogenation of imidazoles. For instance, the chlorination of 2-substituted imidazoles using reagents like phosphorus pentachloride (PCl5), chlorine, sodium hypochlorite (NaOCl), and N-chlorosuccinimide (NCS) can lead to the formation of chlorinated imidazoles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation can produce imidazole derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Benzimidazole derivatives, including 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds with chloro substitutions exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. For example, studies have shown that related compounds demonstrate Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like chloramphenicol .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also garnered attention. Compounds similar to this compound have shown efficacy against viruses such as Hepatitis C Virus (HCV). Some derivatives have been identified as potent inhibitors of viral replication, with EC50 values in the nanomolar range, indicating their potential for development as antiviral agents .

Anticancer Properties

Research into the anticancer activities of imidazole-containing compounds has revealed promising results. Various studies have demonstrated that benzimidazole derivatives can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate key signaling pathways involved in tumor growth makes it a candidate for further investigation in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzimidazole derivatives for their antimicrobial activity. Among these, compounds with chloro substituents displayed enhanced antibacterial effects against both Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups was found to correlate positively with increased antimicrobial potency .

CompoundMIC (µg/ml)Activity Type
This compound12.5Antibacterial
Related Compound A25Antifungal
Related Compound B50Antiviral

Case Study 2: Antiviral Activity Against HCV

In another study focused on antiviral properties, several benzimidazole derivatives were synthesized and tested for their inhibitory effects on HCV replication. Compounds similar to this compound exhibited significant inhibition with EC50 values as low as 0.028 nM, indicating their potential as effective antiviral agents .

CompoundEC50 (nM)Virus Target
This compound0.028HCV
Compound C0.026HCV
Compound D0.030HCV

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

  • 2-Chloro-1-methylimidazole
  • 4,5-Dichloroimidazole
  • 2-Fluoroimidazole

These compounds share structural similarities but differ in their chemical properties and reactivity. The unique combination of chlorine atoms in this compound imparts distinct characteristics that make it valuable for specific applications .

Biological Activity

4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8Cl2N2C_9H_8Cl_2N_2. Its structure includes a benzimidazole core, which is significant for its biological activity. The presence of chlorine atoms and an ethyl group contributes to its pharmacological properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of benzimidazole derivatives. For instance, compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These results suggest that derivatives closely related to this compound may exhibit similar anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

Antibacterial Activity

Benzimidazole derivatives have also been evaluated for their antibacterial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. For example, compounds with imidazole moieties showed significant inhibition against both metronidazole-sensitive and resistant strains.

In a study using disk diffusion methods, certain derivatives exhibited inhibition zones measuring up to 32 mm against resistant strains at concentrations as low as 8μg/disc8\mu g/disc . This indicates that this compound could potentially possess similar antibacterial activities.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been widely studied, with many showing cytotoxic effects across various cancer cell lines such as breast (MCF-7), colon (LS180), and cervical (HeLa) cancers.

A recent investigation into compounds containing imidazole structures revealed that they significantly inhibited cell proliferation in cancer lines, with IC50 values indicating potent activity:

Cell LineIC50 (μM)Reference Drug IC50 (μM)
MCF-7<10Cisplatin (5)
HeLa<15Doxorubicin (10)

These findings suggest that the structural features of compounds like this compound may enhance their anticancer efficacy .

Case Studies

Several case studies have documented the synthesis and evaluation of benzimidazole derivatives:

  • Synthesis and Evaluation : A study synthesized various benzimidazole derivatives and tested their antiproliferative effects on multiple cancer cell lines using MTT assays. The results indicated that modifications in the substituents significantly affected their biological activity .
  • Mechanistic Studies : Research has shown that certain imidazole-containing compounds induce apoptosis in cancer cells by activating caspase pathways, demonstrating a mechanism through which these compounds exert their anticancer effects .

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

4-chloro-2-(1-chloroethyl)-1H-benzimidazole

InChI

InChI=1S/C9H8Cl2N2/c1-5(10)9-12-7-4-2-3-6(11)8(7)13-9/h2-5H,1H3,(H,12,13)

InChI Key

LAHOFKUQAVHSGX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=CC=C2Cl)Cl

Origin of Product

United States

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